molecular formula C5H6N2O3 B12082877 2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid

2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid

Cat. No.: B12082877
M. Wt: 142.11 g/mol
InChI Key: PZNCSWCOZXYOPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-hydroxy-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-hydroxypyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4-1-6-7(2-4)3-5(9)10/h1-2,8H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNCSWCOZXYOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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